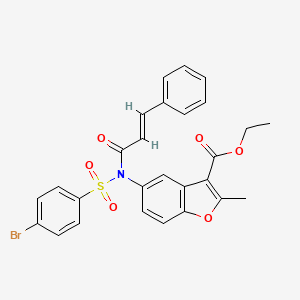
ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C27H22BrNO6S and its molecular weight is 568.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C18H16BrN1O5S
- Molecular Weight : 432.30 g/mol
- CAS Number : 127048856
Structural Characteristics
The structure of this compound features a benzofuran moiety, which is known for its diverse biological properties. The presence of the sulfonamide group and the bromophenyl substituent suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing benzofuran and sulfonamide groups exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through the modulation of apoptosis and cell cycle regulation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- Mechanism of Action : It is hypothesized that the sulfonamide group may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Study : In a study assessing the anti-inflammatory effects of related compounds, significant reductions in edema were observed in animal models following administration .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes or interfere with protein synthesis could explain its antimicrobial effects.
- Case Study : A screening assay indicated moderate activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of apoptosis and cell cycle | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of bacterial membranes |
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5.0 | Anticancer |
| Benzofuran derivative X | 10.0 | Anticancer |
| Sulfonamide derivative Y | 15.0 | Anti-inflammatory |
Propriétés
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO6S/c1-3-34-27(31)26-18(2)35-24-15-12-21(17-23(24)26)29(25(30)16-9-19-7-5-4-6-8-19)36(32,33)22-13-10-20(28)11-14-22/h4-17H,3H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUQENNCMYLAY-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














